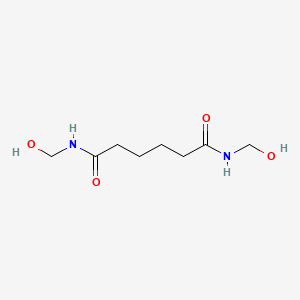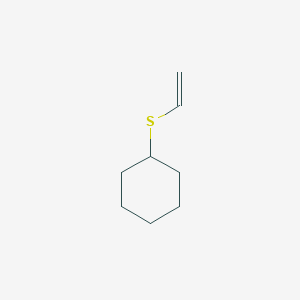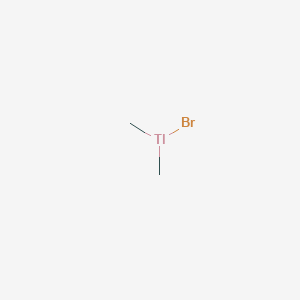
Thallium, bromodimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium, bromodimethyl- is a chemical compound that has garnered attention due to its unique properties and potential applications As a compound containing thallium, it is part of a group of heavy metals known for their significant impact on various scientific fields
Méthodes De Préparation
The synthesis of thallium, bromodimethyl- involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the reaction of thallium salts with bromodimethyl compounds under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve more complex processes, including the use of catalysts and advanced purification techniques to obtain high-purity thallium, bromodimethyl-.
Analyse Des Réactions Chimiques
Thallium, bromodimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine water and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thallium, bromodimethyl- can lead to the formation of thallium(III) compounds, while reduction reactions may yield thallium(I) species.
Applications De Recherche Scientifique
Thallium, bromodimethyl- has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thallium compounds.
Biology: Studies have shown that thallium, bromodimethyl- can interact with biological molecules, making it a subject of interest in toxicology and pharmacology research.
Mécanisme D'action
The mechanism by which thallium, bromodimethyl- exerts its effects involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to bind to the active site of the EGFR protein, inhibiting its function and potentially affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context and the form of thallium present.
Comparaison Avec Des Composés Similaires
Thallium, bromodimethyl- can be compared with other thallium compounds, such as thallium acetate and thallium nitrate. While all these compounds contain thallium, their chemical properties and applications can differ significantly. Thallium, bromodimethyl- is unique in its specific interactions with biological targets and its potential use in advanced material synthesis. Similar compounds include:
- Thallium acetate
- Thallium nitrate
- Thallium sulfate
Each of these compounds has its own set of applications and properties, making thallium, bromodimethyl- a distinct and valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
21648-59-9 |
|---|---|
Formule moléculaire |
C2H6BrTl |
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
bromo(dimethyl)thallane |
InChI |
InChI=1S/2CH3.BrH.Tl/h2*1H3;1H;/q;;;+1/p-1 |
Clé InChI |
SSEPXDJMBYEVEE-UHFFFAOYSA-M |
SMILES canonique |
C[Tl](C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


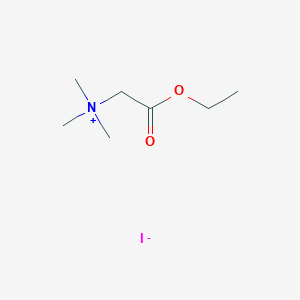
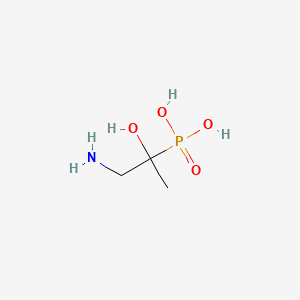
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
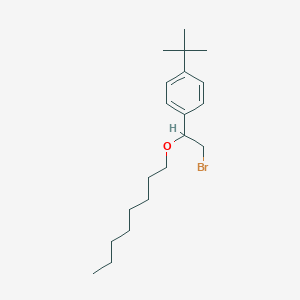
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

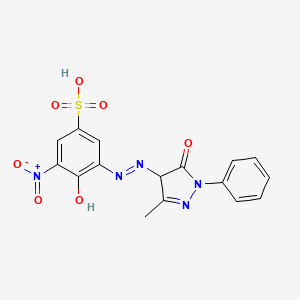
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


